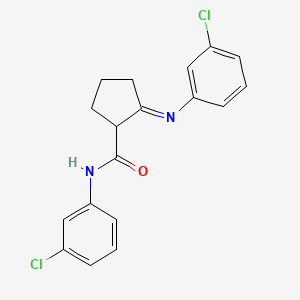
3'-Chloro-2-((m-chlorophenyl)imino)cyclopentanecarboxanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Chloro-2-((m-chlorophenyl)imino)cyclopentanecarboxanilide is an organic compound with the molecular formula C18H16Cl2N2O. It is known for its unique chemical structure, which includes a cyclopentanecarboxanilide core substituted with chloro and imino groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-2-((m-chlorophenyl)imino)cyclopentanecarboxanilide typically involves the reaction of 4-chloroaniline with 2-chloro-6-hydroxybenzaldehyde in the presence of glacial acetic acid and anhydrous ethanol. The mixture is refluxed for several hours, followed by recrystallization from anhydrous tetrahydrofuran to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial requirements.
Analyse Chemischer Reaktionen
Types of Reactions
3’-Chloro-2-((m-chlorophenyl)imino)cyclopentanecarboxanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy or cyano derivatives.
Wissenschaftliche Forschungsanwendungen
3’-Chloro-2-((m-chlorophenyl)imino)cyclopentanecarboxanilide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, although specific uses in medicine are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3’-Chloro-2-((m-chlorophenyl)imino)cyclopentanecarboxanilide involves its interaction with specific molecular targets and pathways. The compound’s chloro and imino groups play a crucial role in its reactivity and binding affinity to biological molecules. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cellular processes by binding to enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-3-chloro-2-(((4-chlorophenyl)imino)methyl)phenol: Shares a similar core structure but differs in the substitution pattern.
Tolfenamic acid: Contains a similar chloro-substituted phenyl group and is used for its anti-inflammatory properties.
Uniqueness
3’-Chloro-2-((m-chlorophenyl)imino)cyclopentanecarboxanilide is unique due to its specific substitution pattern and the presence of both chloro and imino groups, which contribute to its distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
73825-70-4 |
|---|---|
Molekularformel |
C18H16Cl2N2O |
Molekulargewicht |
347.2 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)-2-(3-chlorophenyl)iminocyclopentane-1-carboxamide |
InChI |
InChI=1S/C18H16Cl2N2O/c19-12-4-1-6-14(10-12)21-17-9-3-8-16(17)18(23)22-15-7-2-5-13(20)11-15/h1-2,4-7,10-11,16H,3,8-9H2,(H,22,23) |
InChI-Schlüssel |
AGXFOJPZNKUIGM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(=NC2=CC(=CC=C2)Cl)C1)C(=O)NC3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


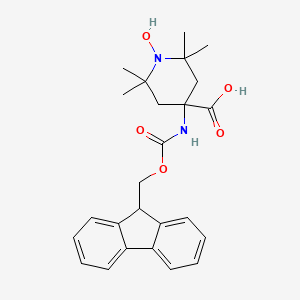
![7-methylbenzo[a]anthracene-8-carboxamide](/img/structure/B13783306.png)
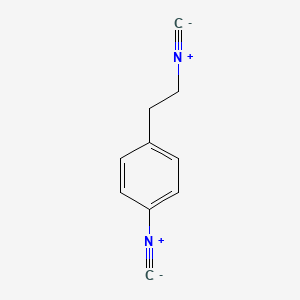
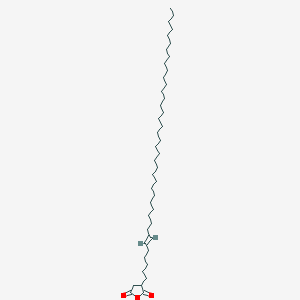
![1-[4-[2-(3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13783329.png)
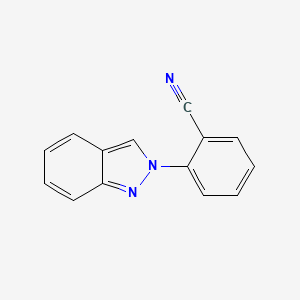
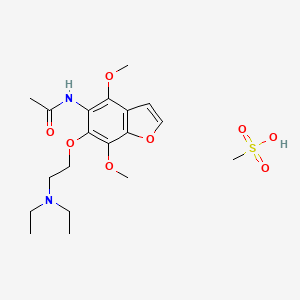
(2-propanolato)-](/img/structure/B13783339.png)
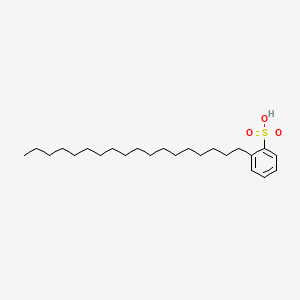
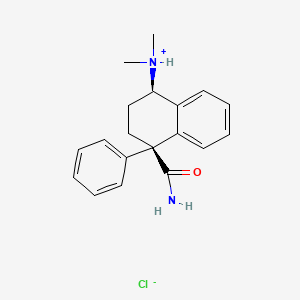
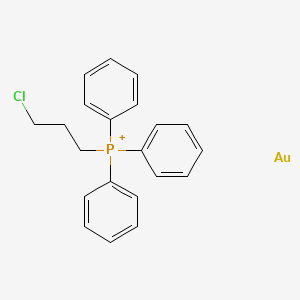
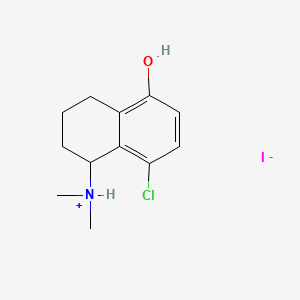
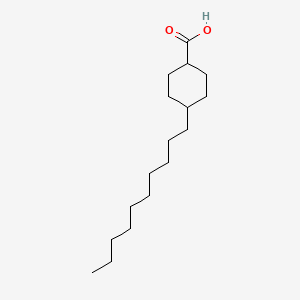
![N-[(2-prop-1-en-2-ylphenyl)methyl]acetamide](/img/structure/B13783373.png)
